3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
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Overview
Description
3-Butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a thiazole ring fused with a tetrahydrothieno ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with a thioamide derivative in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentration. Additionally, the use of catalysts can improve the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-Butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as a precursor for the synthesis of specialty chemicals used in various applications.
Mechanism of Action
The mechanism by which 3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a single thiazole ring.
Tetrahydrothieno[3,4-d][1,3]thiazole: Lacks the butyl and thione groups.
Thiazole-2-thione: Contains the thione group but lacks the fused ring structure.
Uniqueness
3-Butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its fused ring structure and the presence of both butyl and thione groups. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from simpler thiazole derivatives.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C9H15NO2S3 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-butyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C9H15NO2S3/c1-2-3-4-10-7-5-15(11,12)6-8(7)14-9(10)13/h7-8H,2-6H2,1H3 |
InChI Key |
PHGYBFGJCMGYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2CS(=O)(=O)CC2SC1=S |
Origin of Product |
United States |
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